molecular formula C16H23N3O2 B2932876 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-65-1

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2932876
CAS No.: 2034376-65-1
M. Wt: 289.379
InChI Key: ICNNOHZQEAKESX-UHFFFAOYSA-N
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Description

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzamidomethyl group attached to the piperidine ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of N,N-dimethylpiperidine with benzamidomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The benzamidomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxylamine, sodium azide, or potassium cyanide, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydroxylamine in aqueous medium, sodium azide in dimethyl sulfoxide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl hydroxylamine.

Scientific Research Applications

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N,N-dimethylpiperidine-1-carboxamide: Lacks the benzamidomethyl group, resulting in different chemical and biological properties.

    Benzamidomethylpiperidine: Lacks the N,N-dimethyl group, leading to variations in reactivity and applications.

    Benzamidomethyl derivatives:

Properties

IUPAC Name

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-8-13(9-11-19)12-17-15(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNNOHZQEAKESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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